戊二酰二胺

描述

Synthesis Analysis

The synthesis of compounds closely related to pentanimidamide often involves complex reactions and procedures. For instance, the synthesis of pentanitromonoformylhexaazaisowurtzitane involved nitrolysis of tetraacetyldiformylhexaazaisowurtzitane in mixed nitric and sulfuric acids, highlighting the intricate methods required for creating such compounds (Huaxiong Chen et al., 2010). These processes underline the complexity and precision needed in synthesizing high-energy materials and similar chemical entities.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. Linear pentanuclear complexes, for example, exhibit specific Ni-Ni distances and angular relationships that impact their magnetic and structural properties (Chih‐Chieh Wang et al., 1998). Such analyses are essential for predicting how similar compounds, like pentanimidamide, might behave in various chemical environments.

Chemical Reactions and Properties

The chemical reactions and properties of compounds provide insights into their potential applications and stability. For instance, the synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes highlight the potential intermediates in reactions of stibonium ylides with carbonyl compounds, demonstrating complex reaction pathways and the formation of unique structural features (Y. Uchiyama et al., 2006). Such studies are fundamental in understanding the reactivity and stability of novel compounds.

Physical Properties Analysis

The physical properties of chemical compounds, such as density, thermal stability, and impact sensitivity, are critical for their practical applications. For example, the synthesis, structure, and properties of water-free pentanitratoyttrate(III) ionic liquids were explored, revealing high thermal stability and liquidus range, which are essential characteristics for applications in various technological fields (P. Jiao et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, bond strength, and electronic structure, determine a compound's suitability for specific applications. Theoretical studies on the pentanitrogen cation (N5+) shed light on its structure, energies, and properties, offering valuable information on the chemical behavior of similarly structured compounds (M. Nguyen & T. Ha, 2000).

科学研究应用

戊巴比妥对小鼠骨骼肌收缩力的影响:

- 摘要:本研究讨论了戊巴比妥(一种催眠药)对小鼠肌肉收缩力的影响,显示肌束张力及其发育速率增强,而强直张力降低。

- 作者:Robert G. Taylor, R. Abresch, J. Lieberman, W. Fowler, M. M. Portwood

- 年份:1984

- 期刊:实验神经病学

- 阅读更多。

五蕊梅的药理筛选和抗菌化合物棕榈酸的分离:

- 摘要:本研究重点关注五蕊梅(一种传统药用植物)的抗炎、抗菌和抗病毒特性。

- 作者:B. Yff, K. Lindsey, Maureen B Taylor, D. Erasmus, A. Jäger

- 年份:2002

- 期刊:民族药理学杂志

- 阅读更多。

1,5-双(4-氨基苯氧基)戊烷(戊胺啶)是[3H]依达唑烷与咪唑啉I2结合位点结合的强效抑制剂:

- 摘要:本研究探讨了戊胺啶(一种治疗化合物)与咪唑啉I2结合位点的结合亲和力,这可能与其临床毒性有关。

- 作者:D. H. Wood, J. Hall, B. Rose, R. Tidwell

- 年份:1998

- 期刊:欧洲药理学杂志

- 阅读更多。

对南非传统草药在怀孕和分娩期间作为传统草药的初步筛选:

- 摘要:本研究考察了包括五蕊梅在内的各种本土植物对大鼠子宫和回肠的药理活性。

- 作者:T. Kaido, D. Veale, I. Havlik, D. Rama

- 年份:1997

- 期刊:民族药理学杂志

- 阅读更多。

安全和危害

未来方向

While there is limited information on the future directions of Pentanimidamide, therapeutic peptides, which include compounds like Pentanimidamide, have seen great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for Pentanimidamide in the field of therapeutic peptides .

作用机制

Target of Action

It’s worth noting that pentamidine, a compound with a similar name and possibly similar structure, is known to have antifungal and antiprotozoal effects . It is used to treat Pneumocystis pneumonia in patients infected with HIV

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This interference could disrupt the normal functioning of cells, leading to their death.

Pharmacokinetics

Pentamidine, a possibly related compound, is known to be completely absorbed when given intravenously or intramuscularly . When inhaled through a nebulizer, Pentamidine accumulates in the bronchoalveolar fluid of the lungs at a higher concentration compared to injections . The inhaled form is minimally absorbed in the blood .

属性

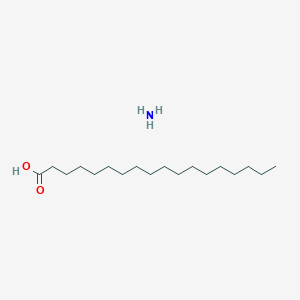

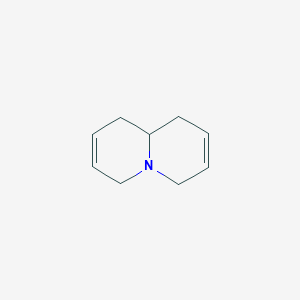

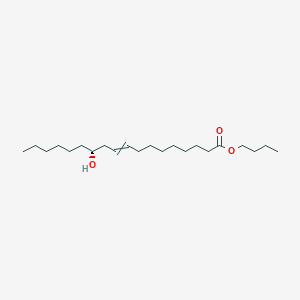

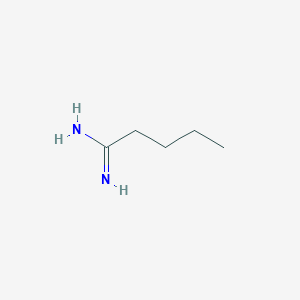

IUPAC Name |

pentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXCHPSTROLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

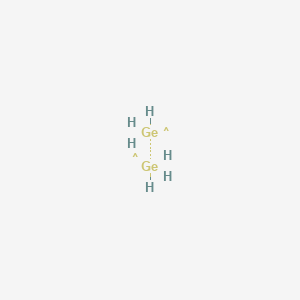

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399288 | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanimidamide | |

CAS RN |

109-51-3 | |

| Record name | Pentanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

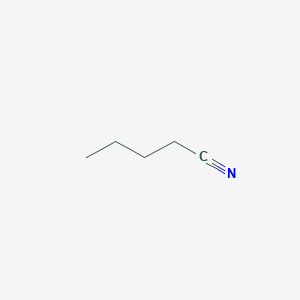

Q1: What is the role of Pentanimidamide in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?

A1: Pentanimidamide hydrochloride serves as a key intermediate in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [] The synthesis starts from valeronitrile, which undergoes conversion to pentanimidamide hydrochloride. This compound then reacts with glyoxal in an aqueous solution, followed by dehydration and chlorination steps, ultimately yielding the desired 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. []

Q2: How do modifications to the Naltrindole structure, specifically incorporating Pentanimidamide, affect its interaction with opioid receptors?

A2: Researchers investigated the impact of modifying Naltrindole, a known κ-opioid receptor antagonist, by incorporating a Pentanimidamide moiety. This resulted in the creation of N-((Naltrindol-5-yl)methyl)pentanimidamide (5’-MABN). [, ] Studies revealed that 5’-MABN exhibited high affinity for κ-opioid receptors, acting as a potent antagonist. [, ] This suggests that the structural modification with Pentanimidamide influenced the compound's interaction with opioid receptors, specifically enhancing its antagonistic properties at the κ-opioid receptor.

Q3: What were the findings regarding the pharmacodynamic profile of 5’-MABN in vivo?

A3: In vivo studies in mice revealed that 5’-MABN displayed long-lasting antagonist effects. [, ] A single administration of 5’-MABN effectively reduced the antinociceptive actions of the κ-opioid receptor agonist U50,488 for a prolonged period, with effects observed even 21 days post-injection. [, ] This suggests that the incorporation of Pentanimidamide in 5’-MABN contributes to its extended duration of action in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。